Rebamipide was first developed in Japan and has been widely studied for its therapeutic applications in gastrointestinal disorders. It is classified under the category of anti-ulcer medications and is often marketed under various brand names, including Mucosta® . The chemical structure of rebamipide can be represented as 2-[(4-chlorobenzoyl)amino]-3-(2-oxopyrrolidin-1-yl)propanoic acid, indicating its complex molecular makeup.
The synthesis of rebamipide has been reported through several methods, with notable improvements aimed at enhancing yield and purity. The following outlines the primary synthetic routes:
Rebamipide's molecular structure is characterized by a complex arrangement that includes:
Rebamipide undergoes various chemical reactions during its synthesis, including:
These reactions are critical for constructing the final molecular structure and ensuring the desired pharmacological properties are achieved.
Rebamipide exerts its therapeutic effects through several mechanisms:
Rebamipide possesses distinct physical and chemical properties:
Rebamipide is primarily applied in:
Recent developments include novel formulations such as sustained-release versions that allow for less frequent dosing while maintaining effective plasma concentrations . Additionally, research into new salts and solvates aims to enhance bioavailability and therapeutic outcomes.
Rebamipide, an amino acid derivative of 2(1H)-quinolinone, was developed in the 1980s following the screening of over 500 quinolinone analogs for gastroprotective activity [8]. First approved in Japan in 1990 under the trade name Mucosta®, it represented a novel therapeutic approach distinct from acid-suppressing drugs. Unlike proton pump inhibitors (PPIs) or H₂-receptor antagonists that primarily reduce gastric acid secretion, rebamipide was classified as a mucosal protective agent due to its unique ability to enhance gastric mucosal defense mechanisms [1] [8]. Its development was motivated by the need to improve the quality of ulcer healing—a limitation observed with antisecretory drugs—which could potentially reduce ulcer recurrence rates. Pharmacologically, it belongs to the ATC code A02BX14 (mucoprotective agents) and functions through multi-targeted actions including prostaglandin induction, antioxidant effects, and anti-inflammatory activity within the gastrointestinal mucosa [1] [5].
Rebamipide’s adoption exhibits significant geographical heterogeneity, reflecting regional therapeutic preferences and regulatory pathways:
The global rebamipide API market reflects this divergence, valued at $1.47 billion in 2024 and projected to reach $2.91 billion by 2032, with an 8.9% CAGR driven primarily by Asian demand [4].
Rebamipide (chemical name: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid) is a crystalline small molecule with the molecular formula C₁₉H₁₅ClN₂O₄ and a molecular weight of 370.79 g/mol [1] [5] [10]. Its structure integrates:
Table 1: Key Physicochemical Properties of Rebamipide
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 370.79 g/mol | - |
Crystal Form | White to pale yellow crystals | Room temperature |
Solubility in Water | <1 mg/mL | 25°C; practically insoluble |
Solubility in DMSO | 6.88 mg/mL (18.54 mM) | 25°C; soluble with sonication |
Plasma Protein Binding | Up to 98.4% | In vivo (human) |
logP (Partition Coefficient) | ~2.32 (predicted) | Octanol/water system |
pKa (Acid Dissociation Constant) | ~3.52 (carboxylic acid) | Predicted |
The poor aqueous solubility presents formulation challenges, driving research into nanocrystals, solid dispersions, and inclusion complexes to enhance bioavailability [6]. Its stability under ambient conditions and high protein binding influence both pharmacokinetics and metabolic pathways, which involve hepatic hydroxylation via cytochrome P450 (CYP) enzymes (primarily CYP2C8 and CYP3A4) to form 6-hydroxy and 8-hydroxy metabolites [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7